
Benzylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylmethylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom, which is also bonded to a methyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylmethylsilanol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Benzylmethylsilanol.
Reduction: Various reduced organic compounds.
Substitution: A wide range of substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Benzylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Phenylmethylsilane: Contains a phenyl group instead of a benzyl group.
Dimethylphenylsilane: Has two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness: Benzylmethylsilane is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in specific organic synthesis applications where the benzyl group can participate in further chemical transformations.
Propriétés
Formule moléculaire |
C8H10Si |
|---|---|
Poids moléculaire |
134.25 g/mol |
InChI |
InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
MDKRTSPCVYLSIO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


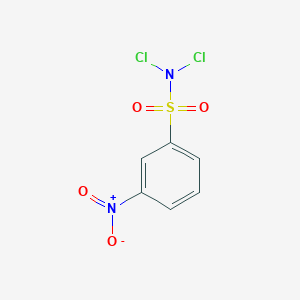

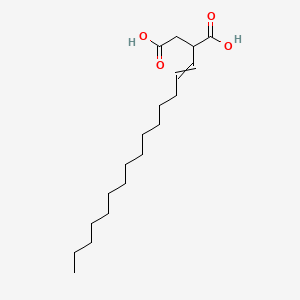

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
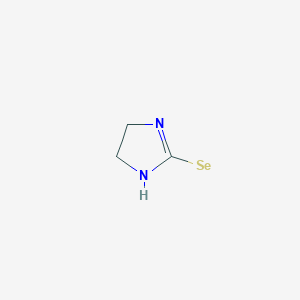

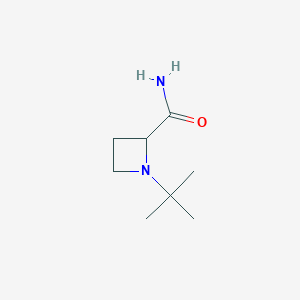
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
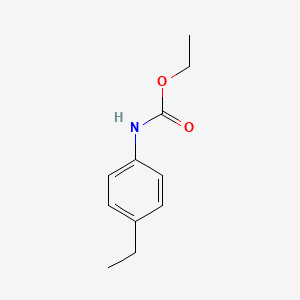
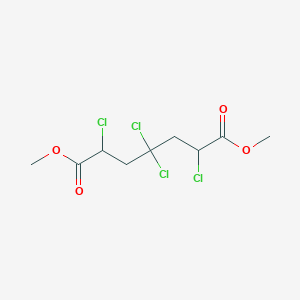

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
